1,4-Dichlorobutane

説明

Overview of 1,4-Dichlorobutane as a Chemical Compound

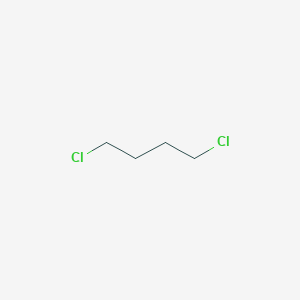

This compound, a member of the chloroalkane family, is a colorless, volatile liquid characterized by a mild, somewhat pleasant odor. nih.govchemicalbook.com Its chemical structure consists of a four-carbon chain with chlorine atoms attached to the first and fourth carbon atoms, giving it the molecular formula C4H8Cl2. solubilityofthings.comwikipedia.org This compound is insoluble in water but demonstrates good solubility in organic solvents like ethanol (B145695) and ether. solubilityofthings.comontosight.aiguidechem.com The presence of two chlorine atoms in its structure gives it a higher density than water. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H8Cl2 nih.gov |

| Molar Mass | 127.01 g/mol nih.govwikipedia.org |

| Appearance | Colorless liquid nih.govchemicalbook.com |

| Odor | Mild, pleasant nih.govchemicalbook.com |

| Boiling Point | 161-163 °C wikipedia.orgontosight.ai |

| Melting Point | -38 °C chemicalbook.comsigmaaldrich.com |

| Density | 1.16 g/mL at 25 °C chemicalbook.comwikipedia.org |

| Solubility in Water | Insoluble chemicalbook.comguidechem.com |

| Solubility in Organic Solvents | Soluble in ethanol and ether solubilityofthings.comontosight.ai |

| Vapor Density | 4.4 (heavier than air) nih.gov |

Significance of this compound in Contemporary Chemical Sciences

This compound holds considerable importance in modern chemical sciences, primarily serving as a versatile intermediate in organic synthesis. solubilityofthings.comchemimpex.com Its bifunctional nature, with two reactive carbon-chlorine bonds, allows for its use as a building block in the creation of more complex molecules. solubilityofthings.com

A significant application of this compound is in the production of polymers. It is a precursor for the synthesis of adiponitrile (B1665535), a key intermediate in the manufacture of nylon 6,6. chemicalbook.comwikipedia.orgchemicalbook.com Furthermore, it is utilized in the synthesis of other polymers, including polyamides, polyesters, and polyurethanes, through its conversion to intermediates like tetramethylene glycol and tetramethylene diamine. ontosight.ai The compound also plays a role in the production of chlorinated polymers used in coatings and adhesives. chemimpex.comchemimpex.com

In the realm of fine chemical synthesis, this compound is employed in the preparation of various ligands. For instance, it is used to synthesize 1,1′-(1,4-butanediyl)bis(imidazole) (bbi), which is instrumental in creating coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.com It also serves as a reagent in the synthesis of certain natural products. sigmaaldrich.comsigmaaldrich.com The reactivity of this compound allows it to participate in nucleophilic substitution reactions, which are fundamental for synthesizing a wide range of organic compounds. solubilityofthings.comguidechem.com For example, it can react with primary phosphines in a superbasic medium to form pyridyl-containing phospholanes. rsc.org

The compound is also utilized in the pharmaceutical and agrochemical industries as an intermediate for synthesizing active ingredients. chemicalbook.comsolubilityofthings.comontosight.aichemimpex.com For instance, it has been used in the synthesis of the pharmaceutical molecule Guaifenesin. guidechem.com Additionally, its properties make it a useful solvent in certain chemical reactions and for ion-transfer voltammetry. chemicalbook.comchemimpex.comfishersci.ie Research is also conducted on its use as a halogenated hydrocarbon promoter in catalyst systems for polyolefin production. google.com

Historical Context of this compound Research and Development

The synthesis of this compound has been a subject of study for a considerable time, with various methods developed for its production. One of the well-established methods involves the reaction of tetrahydrofuran (B95107) with hydrogen chloride. google.comgoogle.com This process has been the focus of research to optimize reaction conditions and minimize the formation of byproducts like 4,4'-dichlorodibutyl ether. google.com Patents from the mid-20th century describe methods to improve the synthesis of this compound from tetrahydrofuran, highlighting the long-standing industrial importance of this compound. google.comgoogle.com

Another documented laboratory preparation involves the reaction of 1,4-butanediol (B3395766) with thionyl chloride in the presence of pyridine (B92270). prepchem.com The historical development of synthetic routes reflects the ongoing need for efficient and pure sources of this versatile chemical intermediate.

Early research also explored the photochemical reactions of this compound. For example, studies from the 1970s investigated the photolysis of this compound sensitized by various aliphatic ketones. acs.org More recent kinetic studies have examined its esterification with sodium formate (B1220265) under phase transfer catalysis, providing insights into its reaction mechanisms. researchgate.net

Scope and Objectives of the Research Outline for this compound

This article provides a focused overview of the chemical compound this compound within the context of academic and industrial research. The primary objective is to present scientifically accurate information regarding its fundamental properties, its significant role in contemporary chemical synthesis, and the historical context of its research and development.

The scope is strictly limited to the chemical nature and applications of this compound. The content delves into its identity as a chemical compound, its physical and chemical characteristics, and its importance as an intermediate in the synthesis of polymers, pharmaceuticals, agrochemicals, and other organic molecules. The historical perspective on its synthesis and study is also addressed to provide a comprehensive understanding of its place in chemical science.

This outline excludes any discussion of dosage, administration, or safety and adverse effect profiles, as the focus is solely on the chemical and academic aspects of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRSWPQXHESDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021918 | |

| Record name | 1,4-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO] | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

104 °F (NTP, 1992) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1408 (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg] | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-56-5 | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8326YNM2B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-35.1 °F (NTP, 1992) | |

| Record name | 1,4-DICHLOROBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 1,4 Dichlorobutane

Established Synthetic Routes for 1,4-Dichlorobutane

The traditional synthesis of this compound relies on several foundational chemical transformations. These methods have been refined over decades for large-scale production, each with distinct advantages and challenges.

The direct chlorination of butane (B89635) proceeds via a free-radical chain reaction, typically initiated by ultraviolet (UV) light. This method is generally not preferred for the selective synthesis of this compound because it yields a complex mixture of chlorinated butanes. The reaction involves the substitution of hydrogen atoms with chlorine, and because butane has both primary (-CH₃) and secondary (-CH₂-) hydrogens, multiple monochlorinated and polychlorinated isomers are formed.

Further chlorination of the initial monochlorinated products (1-chlorobutane and 2-chlorobutane) leads to various dichlorobutane isomers, including 1,1-, 1,2-, 1,3-, and this compound. The distribution of these products is difficult to control, making separation and purification challenging and costly for isolating the desired 1,4-isomer. For instance, the free-radical chlorination of 1-chlorobutane (B31608) results in a mixture of all four possible dichlorobutane products.

| Product | Relative Percentage (%) |

| 1,1-Dichlorobutane (B1605458) | 6 |

| 1,2-Dichlorobutane | 24 |

| 1,3-Dichlorobutane | 48 |

| This compound | 22 |

This table shows an example distribution of dichlorobutane isomers from the free-radical chlorination of 1-chlorobutane.

The direct chlorination of butene isomers (1-butene or 2-butene) is an electrophilic addition reaction where chlorine adds across the double bond. This process does not yield this compound. Instead, it results in the formation of vicinal dichlorides.

The reaction of 1-butene (B85601) with chlorine (Cl₂) produces 1,2-dichlorobutane.

The reaction of 2-butene (B3427860) with chlorine produces 2,3-dichlorobutane.

Therefore, the direct chlorination of butene is not a viable synthetic route for the production of this compound.

The synthesis of this compound can be achieved from the reaction of butadiene with hydrogen chloride (HCl). This process typically proceeds as a two-step electrophilic addition. In the first step, butadiene undergoes 1,4-addition with HCl to form 1,4-dichlorobut-2-ene. This intermediate is a key precursor in the production of chloroprene. nih.gov The subsequent step involves the hydrogenation of the double bond in 1,4-dichlorobut-2-ene to yield the saturated this compound. This multi-step process is a recognized pathway for producing this compound. nbinno.com

One of the most significant commercial methods for producing this compound is the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride. zbzhongfa.comgreatbridge-chem.com The reaction is typically carried out in the liquid phase under pressure and at elevated temperatures.

A common challenge in this process is the formation of 4,4'-dichlorodibutyl ether as a byproduct. Process conditions are optimized to minimize its formation. Innovations include using an excess of aqueous hydrochloric acid, which helps suppress the side reaction. In some process variations, catalysts such as ferric chloride, zinc chloride, or bismuth chloride are used to improve reaction rates and yields. nbinno.com Continuous processes have been developed where THF and HCl gas are fed into a reactor, allowing for efficient, large-scale production with yields as high as 97%.

| Method | Temperature (°C) | Pressure (psig) | Catalyst/Conditions | Reported Yield (%) | Reference |

| Batch Process | ~150 | Autogenous | Excess aqueous HCl (25-35%) | ~95 | |

| Continuous Process | 140 - 150 | 50 - 100 | Excess aqueous HCl (25-35%) | 97 | |

| Catalytic Process | 80+ | N/A | Ferric chloride, Zinc chloride, etc. | High (byproduct conversion) | nbinno.com |

This table summarizes various reported conditions for the synthesis of this compound from tetrahydrofuran.

The conversion of 1,4-butanediol (B3395766) to this compound is a well-established and widely used synthetic route. This substitution reaction involves replacing the two hydroxyl (-OH) groups of the diol with chlorine atoms. Various chlorinating agents can be employed for this transformation.

One common laboratory method uses thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. prepchem.com For industrial-scale production, passing hydrogen chloride gas through heated 1,4-butanediol is more common. This process can be enhanced by using a catalyst to increase the reaction rate and selectivity. For example, ammonium (B1175870) chloride has been used as an effective catalyst, allowing the reaction to proceed efficiently in water, with high purity and yields of up to 97%. chemicalbook.comnih.gov

| Chlorinating Agent | Catalyst | Temperature (°C) | Key Features | Reported Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | Pyridine | 5 - 10 (addition), then reflux | Lab-scale synthesis | High | prepchem.com |

| Hydrogen Chloride (gas) | Ammonium Chloride | 56 - 105 | Aqueous phase, reflux, phase separation | 97 | chemicalbook.comnih.gov |

| Conc. HCl & HCl (gas) | None (Continuous) | 105 - 120 | Continuous multi-stage reactor, 0.4 MPa | 98 |

This table compares different methods for synthesizing this compound from 1,4-butanediol.

Advanced Synthetic Strategies and Innovations in this compound Production

To meet growing demand and address environmental concerns, innovations in the synthesis of this compound focus on improving efficiency, sustainability, and cost-effectiveness. A key development is the shift from traditional batch processing to continuous manufacturing systems.

The use of novel and more effective catalysts is another area of innovation. While traditional Lewis acids are effective, simpler catalysts like ammonium chloride have been shown to significantly increase reaction speed and reduce the formation of byproducts in the chlorination of diols. nih.gov This not only improves the yield but also simplifies the purification process and reduces waste.

Furthermore, advancements in purification technologies are making high-purity this compound more accessible, which is critical for its use in pharmaceutical and polymer production. zbzhongfa.com These innovations collectively contribute to more economical and environmentally friendly production of this vital chemical intermediate.

Catalytic Approaches in this compound Synthesis

Catalysts play a crucial role in the synthesis of this compound, enhancing reaction rates and yields. One common method involves the reaction of 1,4-butanediol with thionyl chloride in the presence of pyridine, which acts as a catalyst. prepchem.com Another significant industrial method is the hydrochlorination of tetrahydrofuran. google.com In this process, Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), antimony chloride (SbCl₃), bismuth chloride (BiCl₃), and aluminum chloride (AlCl₃) are employed as catalysts. google.com Ferric chloride is particularly effective in minimizing the formation of byproducts like 4,4'-dichlorodibutyl ether. google.com

The use of a DABCO (1,4-diazabicyclo[2.2.2]octane) containing acidic poly(ionic liquid) has also been explored as an efficient catalyst for certain organic transformations involving this compound. ajol.info Additionally, hydrotalcite, a solid base catalyst, has been shown to be effective in the di-N-alkylation of primary amines with this compound. researchgate.net

| Catalyst | Precursor | Reagents | Key Features |

| Pyridine | 1,4-Butanediol | Thionyl chloride | Mild reaction conditions. prepchem.com |

| Lewis Acids (e.g., FeCl₃) | Tetrahydrofuran | Hydrogen chloride | Minimizes ether byproducts. google.com |

| DABCO-based ionic liquid | This compound | Varies | Efficient for specific organic transformations. ajol.info |

| Hydrotalcite | This compound | Primary amines | Solid base catalyst for N-heterocyclization. researchgate.net |

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally friendly methods for synthesizing this compound are ongoing. One approach focuses on a continuous production process that recycles hydrochloric acid, aiming for a circular economic production model that is safe and environmentally friendly. google.com This method avoids the generation of light hydrochloric acid as a waste product. google.com Another "green" aspect is the development of catalysts that can be easily separated and reused, such as magnetic nanoparticles supporting a catalyst. chemmethod.com A process using DMF as a catalyst with 1,4-butanediol and triphosgene (B27547) is described as green and pollution-free, though it has the drawback of high-cost and toxic raw materials. google.com The use of solvent-free conditions, for example in the synthesis of 2,3-dihydroquinazoline-4(1H)-one derivatives where this compound is used in the catalyst preparation, also aligns with green chemistry principles. ajol.info

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, pressure, and the molar ratio of reactants.

In the synthesis from tetrahydrofuran and hydrogen chloride, maintaining the hydrogen chloride concentration in the aqueous phase between 25% and 35% by weight is crucial for optimal results, leading to a yield of approximately 95%. google.com Temperature is also a significant factor; for instance, a batch preparation at 110°C might yield a product with 25% dichlorodibutyl ether, whereas at 150°C, this byproduct can be reduced to about 2%. google.com

A continuous multi-stage chlorination process starting from 1,4-butanediol and concentrated hydrochloric acid has been developed. google.com This process involves a first-stage reaction at 105°C and subsequent stages at 120°C under a pressure of 0.4 MPa, with a residence time of 2 hours in each reactor. google.com After washing with a sodium carbonate solution, this method can yield this compound with a purity of 99.87% and a yield of 98%. google.com

| Precursor | Key Reaction Conditions | Achieved Purity | Achieved Yield |

| Tetrahydrofuran | 25-35% HCl (aq.), 150°C | High (low ether byproduct) | ~95% google.com |

| 1,4-Butanediol | Continuous multi-stage chlorination (105-120°C, 0.4 MPa) | 99.87% google.com | 98% google.com |

| 1,4-Butanediol | Thionyl chloride, pyridine, 5-10°C then reflux | High | Not specified |

Synthesis of Deuterated Analogs of this compound

Deuterated analogs of this compound, such as This compound-d8 (B165168), are valuable in various research applications, including as internal standards in analytical chemistry and in metabolic studies. ontosight.ai

Preparation via Deuteration of this compound

One method to produce deuterated this compound is through the direct deuteration of non-deuterated this compound. This process typically involves the use of deuterium (B1214612) gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) or a platinum catalyst. The reaction is generally carried out under elevated temperature and pressure to facilitate the exchange of hydrogen atoms with deuterium.

Preparation via Chlorination of Deuterated Precursors (e.g., Tetrahydrofuran-d8 (B42787), 1,4-Butanediol-d8)

A more common and often more efficient method for synthesizing this compound-d8 is to start with deuterated precursors.

From Deuterated 1,4-Butanediol: The synthesis can proceed by reacting 1,4-butanediol-d8 with a chlorinating agent.

From Deuterated Tetrahydrofuran: The chlorination of tetrahydrofuran-d8 (THF-d8) is a well-established route. This reaction is typically carried out using anhydrous hydrogen chloride (HCl) gas or aqueous HCl. Lewis acid catalysts, such as ferric chloride (FeCl₃), are often employed to facilitate the ring-opening and chlorination of the deuterated tetrahydrofuran. The reaction conditions are carefully controlled to ensure high conversion and purity. For instance, a continuous flow system may be used where anhydrous THF-d8 and HCl gas are fed into a reactor containing aqueous HCl at temperatures between 100–170 °C and under pressure. The resulting this compound-d8 is then purified, typically by fractional distillation, to achieve high isotopic and chemical purity.

| Deuterated Precursor | Reagents & Catalysts | Typical Reaction Conditions |

| This compound | D₂, Pd/C or Pt catalyst | Elevated temperature and pressure |

| Tetrahydrofuran-d8 | Anhydrous HCl, FeCl₃ (catalyst) | 100–170 °C, autogenous pressure (~50–100 psig) in a continuous flow reactor. |

Chemical Reactivity and Reaction Mechanisms of 1,4 Dichlorobutane

Fundamental Reaction Pathways of 1,4-Dichlorobutane

The presence of two electrophilic carbon atoms, bonded to the electronegative chlorine atoms, makes this compound susceptible to attack by nucleophiles. This reactivity is central to its use in synthesizing a variety of more complex molecules. solubilityofthings.com

Nucleophilic substitution is a fundamental reaction pathway for this compound, where the chlorine atoms, acting as leaving groups, are replaced by other functional groups. cymitquimica.comsolubilityofthings.com These reactions are key to producing a wide range of chemical compounds. solubilityofthings.com

One of the well-established applications of this compound is in the synthesis of tetrahydrothiophene (B86538). This reaction involves treating this compound with sodium sulfide (B99878) (Na₂S). wikipedia.orgorgsyn.org The sulfide ion, a potent nucleophile, displaces both chlorine atoms in an intramolecular Williamson ether-like synthesis, leading to the formation of the five-membered heterocyclic compound, tetrahydrothiophene. wikipedia.org

The reaction is typically carried out in a solvent such as dimethylformamide (DMF). orgsyn.orgorgsyn.org For instance, this compound and a solution of sodium sulfide in hot water can be added simultaneously to refluxing DMF. orgsyn.orgorgsyn.org Following the reaction, the mixture is heated at reflux for an additional period. orgsyn.orgorgsyn.org The resulting tetrahydrothiophene can then be isolated and purified by distillation. orgsyn.orgorgsyn.org Yields for this synthesis are generally high, often in the range of 73-78%. orgsyn.orgorgsyn.org It is important to note that the reaction of 1,4-dibromobutane (B41627) with sodium sulfide can also produce tetrahydrothiophene, sometimes in higher yields than with the dichloro-analogue. cardiff.ac.ukresearchgate.net

This compound can be converted to 1,4-dilithiobutane (B8677394) through a reaction with lithium metal. wikipedia.org This process involves the reductive lithiation of the carbon-chlorine bonds. The reaction is typically performed using lithium wire containing a small percentage of sodium in a solvent like diethyl ether at a controlled temperature, often around 0°C. doi.orgorgsyn.org

The successful formation of 1,4-dilithiobutane is sensitive to the reaction conditions. The use of freshly cut lithium wire in small pieces is crucial, as increasing the size of the lithium pieces can significantly decrease the yield. orgsyn.org The presence of a small amount of sodium in the lithium wire is also important for the reaction to proceed effectively; using low-sodium lithium wire or lithium shot has been reported to result in failure to form the desired product. orgsyn.org 1,4-dilithiobutane is a valuable reagent in its own right, serving as a precursor for the synthesis of other organometallic compounds and as a building block in organic synthesis. msu.edu

This compound serves as a starting material for the synthesis of diamines, such as putrescine (1,4-diaminobutane). nih.govelifesciences.org One method involves a nucleophilic substitution reaction with hydrazine (B178648) (H₂N-NH₂). In this reaction, hydrazine acts as the nucleophile, displacing the chlorine atoms. brainly.com The reaction is typically carried out at elevated temperatures, for example, around 80°C. brainly.com

Another approach to synthesizing putrescine from this compound is the Gabriel synthesis. mdpi.com This method involves reacting this compound with an alkali metal phthalimide, such as sodium or potassium phthalimide, to form 1,4-diphthalimidobutane. google.com This intermediate is then hydrolyzed to yield putrescine. google.com The initial reaction is often conducted in a solvent like dimethylformamide at temperatures between 140°C and 170°C. google.com Alternatively, the synthesis can be achieved by reacting this compound with sodium cyanide to form 1,4-dicyanobutane, which is then hydrogenated to produce hexane-1,6-diamine. askfilo.com

The esterification of this compound with sodium formate (B1220265) can be achieved using phase transfer catalysis (PTC). cdnsciencepub.comias.ac.in This reaction proceeds under solid-liquid phase transfer conditions, where a quaternary ammonium (B1175870) salt acts as the catalyst, facilitating the transfer of the formate anion from the solid phase to the organic phase where the reaction occurs. cdnsciencepub.comcdnsciencepub.com

The reaction follows a consecutive first-order mechanism, where this compound is first converted to 4-chlorobutyl formate, which is then further esterified to butane-1,4-diyl diformate. cdnsciencepub.comcdnsciencepub.com The rate of the reaction is influenced by several factors, including the concentration of the catalyst. The reaction rate increases linearly with the catalyst concentration up to a certain point (around 12 mol% relative to the substrate), after which it becomes constant. cdnsciencepub.comcdnsciencepub.com The nature of the counteranion of the quaternary ammonium salt also affects the reaction rate, with the reactivity order being Cl⁻ > Br⁻ > I⁻ > HSO₄⁻. cdnsciencepub.comcdnsciencepub.com The activation energy for both consecutive steps has been found to be similar, approximately 21 kcal/mol, indicating that temperature does not significantly affect the product distribution. cdnsciencepub.comcdnsciencepub.com

While nucleophilic substitution is a major reaction pathway for this compound, elimination reactions can also occur, though they are less commonly the primary desired pathway. Elimination reactions involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. masterorganicchemistry.comamazonaws.comyoutube.com

Free Radical Reactions Involving this compound

The involvement of this compound in free radical reactions is most prominently illustrated through its formation via the free radical chlorination of precursor molecules. The study of these reactions provides insight into the influence of molecular structure on the reactivity of C-H bonds.

The free radical chlorination of 1-chlorobutane (B31608) is a classic example of a substitution reaction that yields a mixture of dichlorobutane isomers, including this compound. upenn.edubartleby.com The reaction is typically initiated by heat or light, often with an initiator like 2,2'-azobis(cyclohexanenitrile) or through the use of sulfuryl chloride with a peroxide catalyst. upenn.eduresearchgate.net The mechanism proceeds through a three-stage process: initiation, propagation, and termination. upenn.edu

During the propagation step, a chlorine radical abstracts a hydrogen atom from the 1-chlorobutane molecule, forming a free-radical intermediate. upenn.edu This radical can form at any of the four carbon atoms, leading to different isomers. The stability of the resulting free radical is a key factor determining the product distribution. Secondary free radicals (at C-2 and C-3) are more stable than primary free radicals (at C-1 and C-4). upenn.edu

Another critical factor is the inductive effect of the pre-existing chlorine atom, which withdraws electron density and destabilizes nearby radical formation. upenn.eduupenn.edu This effect is strongest at C-1 and diminishes with distance. upenn.edu Consequently, hydrogen abstraction is least likely at C-1 and becomes progressively more favorable at C-2, C-3, and C-4. The combination of radical stability (secondary > primary) and the deactivating inductive effect results in a predictable, yet unequal, distribution of isomers. upenn.edubartleby.com The reaction favors abstraction at the carbon atom (C-3) that is secondary and relatively far from the electron-withdrawing chlorine atom. bartleby.com

Studies using sulfuryl chloride with a peroxide catalyst have quantified the isomer distribution. The peroxide-catalyzed reaction of 1-chlorobutane yields a mixture composed of approximately 7% 1,1-dichlorobutane (B1605458), 22% 1,2-dichlorobutane, 47% 1,3-dichlorobutane, and 24% this compound. researchgate.net A similar distribution was observed in a separate study, reinforcing these findings. upenn.edu The formation of this compound occurs through the abstraction of a primary hydrogen, which is generally less favored than the abstraction of a secondary hydrogen, but its formation is more significant than that of 1,1-dichlorobutane due to the greater distance from the initial chloro-substituent. upenn.edu

Isomer Distribution in the Free Radical Chlorination of 1-Chlorobutane

| Isomer | Position of Chlorination | Carbon Type | Percentage Abundance (%) researchgate.net |

|---|---|---|---|

| 1,1-Dichlorobutane | C-1 | Primary | 7 |

| 1,2-Dichlorobutane | C-2 | Secondary | 22 |

| 1,3-Dichlorobutane | C-3 | Secondary | 47 |

Research has also demonstrated that the type of initiator used, whether photo-initiation with molecular chlorine or chemical initiation with metal ions (like cuprous chloride or ferrous sulfate) and N-chloroamines, does not alter the isomer distribution. cdnsciencepub.com This indicates that the reactions proceed through a common free radical chain mechanism where the chlorine atom is the primary chain-carrying species responsible for hydrogen abstraction. cdnsciencepub.com

Applications of 1,4 Dichlorobutane in Organic Synthesis and Industrial Chemistry

1,4-Dichlorobutane as a Versatile Intermediate in Organic Synthesis

This compound is a key intermediate in the synthesis of numerous organic compounds. chemimpex.com Its bifunctional nature, with chlorine atoms at the 1 and 4 positions of a butane (B89635) chain, makes it an ideal starting material for producing a variety of derivatives. solubilityofthings.comguidechem.com

Precursor for Nylon 6,6 (via Adiponitrile)

A significant industrial application of this compound is its role as a precursor in the production of Nylon 6,6. wikipedia.orgindiamart.commarketpublishers.comchemicalbook.comindiamart.com The process involves the synthesis of adiponitrile (B1665535), a key intermediate for Nylon 6,6. wikipedia.orgindiamart.comindiamart.com Adiponitrile is produced by reacting this compound with sodium cyanide. sudanchemical.comchemdad.com This dinitrile is then used to manufacture hexamethylenediamine, a monomer required for the polymerization of Nylon 6,6. sudanchemical.com Adiponitrile is almost exclusively used for this purpose, highlighting the importance of this compound in the synthetic fiber industry. sudanchemical.com

The reaction to produce adiponitrile from this compound can be carried out using dry sodium cyanide in a solvent like dimethyl sulfoxide. prepchem.com The reaction is exothermic and requires careful temperature control. prepchem.com Another method involves reacting this compound with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. chemicalbook.com

Synthesis of Tetrahydrofuran (B95107)

This compound is intrinsically linked to the synthesis of tetrahydrofuran (THF). The production of this compound can be achieved through the reaction of tetrahydrofuran with hydrogen chloride. google.comgoogle.com This reaction can sometimes produce 4,4'-dichlorodibutyl ether as a byproduct. google.comgoogle.com Conversely, under certain conditions, this compound can be used to produce tetrahydrofuran. nih.gov For instance, the hydrolysis of 4,4'-dichlorodibutyl ether, a byproduct in the synthesis of this compound from THF, with hot aqueous hydrogen chloride can yield tetramethylene chlorohydrin, which then converts to tetrahydrofuran. google.com

Production of Chloroprene

This compound is also utilized in the production of chloroprene, the monomer for the synthetic rubber, Neoprene. marketpublishers.comchemicalbook.com The industrial process starts with the chlorination of butadiene, which yields a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.org Although not a direct precursor, the chemistry involving chlorinated butanes is central to this process. The isomers are then further processed to yield chloroprene. wikipedia.org

Synthesis of Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the field of materials science, this compound is extensively used to synthesize flexible ligands for creating coordination polymers and metal-organic frameworks (MOFs). chemimpex.comsigmaaldrich.comsigmaaldrich.comscientificlabs.iesigmaaldrich.cn A common example is the synthesis of 1,1′-(1,4-butanediyl)bis(imidazole) (bbi), a flexible ligand used to construct these complex structures. sigmaaldrich.comsigmaaldrich.comscientificlabs.iesigmaaldrich.cnsciforum.net The synthesis of such ligands often involves the reaction of this compound with appropriate heterocyclic precursors, such as imidazole (B134444) or 2-methylimidazole, in the presence of a base. guidechem.comchemicalbook.com These resulting ligands can then coordinate with metal ions to form extended networks with diverse topologies and potential applications in areas like catalysis and gas storage. sigmaaldrich.comnih.gov

For example, this compound can be used as a linker to graft melamine (B1676169) to rhodanine (B49660) in the synthesis of a magnetic nanocatalyst. chemmethod.com

Synthesis of Natural Products (e.g., Spiro[4.5]-δ-damascone)

This compound also serves as a reagent in the synthesis of certain natural products. sigmaaldrich.comsigmaaldrich.comscientificlabs.iesigmaaldrich.cn One notable example is its use in the synthesis of spiro[4.5]-δ-damascone. sigmaaldrich.comsigmaaldrich.comscientificlabs.iesigmaaldrich.cn This demonstrates its utility in constructing complex carbon skeletons found in nature.

Use in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound extends to the pharmaceutical and agrochemical industries, where it is used as a key intermediate. ontosight.aisolubilityofthings.comchemimpex.comguidechem.comdataintelo.com It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aiguidechem.comdataintelo.com For instance, it is used in the synthesis of the drug Carbetapentane. alibaba.com Its role in producing a wide range of drug formulations makes it valuable to pharmaceutical companies. dataintelo.com The growing healthcare needs and continuous research in pharmaceuticals contribute to the demand for high-purity this compound. dataintelo.com

In the agricultural sector, this compound is employed in the formulation of pesticides and herbicides. dataintelo.com The need to improve crop yields to feed a growing global population drives the demand for such agrochemicals. dataintelo.com

Synthesis of 1-Phenyl-pyrrolidine

A notable application of this compound in organic synthesis is the preparation of N-aryl pyrrolidines, such as 1-phenyl-pyrrolidine. This reaction involves the cyclization of an aniline (B41778) with this compound. Specifically, this compound can react with aniline to produce 1-phenyl-pyrrolidine with a high yield. guidechem.com The process typically involves heating the reactants in the presence of a reagent like potassium fluoride (B91410) (KF). guidechem.com

| Reaction Component | Role / Condition | Reference |

| Starting Material | This compound | guidechem.com |

| Co-reactant | Aniline | guidechem.com |

| Reagent | KF | guidechem.com |

| Temperature | 120 °C | guidechem.com |

| Reaction Time | 12 hours | guidechem.com |

| Yield | 88% | guidechem.com |

| Product | 1-Phenyl-pyrrolidine | guidechem.com |

Role in Industrial Chemical Manufacturing

This compound is a significant intermediate in the chemical industry, contributing to the production of various commercially important materials. dataintelo.comstobec.com Its applications range from the synthesis of polymers and solvents to the manufacturing of surfactants and pesticides. ontosight.ainih.gov

While this compound itself is used as a solvent for certain chemical reactions, its primary role in this category is as a precursor for other solvent molecules. chemicalbook.comchemimpex.comchembk.com A key example is its use in the synthesis of 1,4-butane sultone. The sodium salt of 4-chlorobutane-1-sulfonic acid, which is derived from this compound and sodium sulfite, can be cyclized to form 1,4-butane sultone. wikipedia.org This sultone is then used to synthesize specialized solvents like ionic liquids. For instance, reacting 1,4-butane sultone with triethylamine (B128534) yields a zwitterion that, upon treatment with sulfuric acid, forms the ionic liquid 4-triethylammonium butane-1-sulfonic acid hydrogensulfate. wikipedia.org

This compound serves as a linker in the synthesis of specialized surfactants. It is used to produce cationic "Gemini" surfactants, which are known for their high surface activity. osti.gov These are synthesized by reacting this compound with two equivalents of an alkyl dimethyl amine, forming a butane-1,4-bis(quaternary ammonium (B1175870) chloride) structure. osti.gov Additionally, its derivative, 1,4-butane sultone, is a key reagent for introducing sulfobutyl groups into molecules to create surfactants like sulfobetaines, which significantly enhance water solubility. wikipedia.org

| Precursor | Reaction | Surfactant Class/Product | Reference |

| This compound | Reaction with alkyl dimethyl amines | Cationic Gemini Surfactants (e.g., C12-C4-C12) | osti.gov |

| This compound | Conversion to 1,4-butane sultone, then reaction with nucleophiles | Sulfobetaines | wikipedia.org |

The electrophilic nature of this compound makes it a valuable intermediate in the manufacturing of pesticides and agrochemicals. dataintelo.comchembk.comguidechem.com It can react with nucleophiles like sodium cyanide to produce dinitrile compounds, which are precursors in pesticide synthesis. guidechem.com A specific example of a pesticide derived from this compound is the herbicide Fenothiocarb. chemicalbook.com

A significant industrial application of this compound is in the production of polymers and plastics. solubilityofthings.comchemimpex.com It is a crucial precursor for adiponitrile, a key intermediate in the synthesis of Nylon 6,6, a widely used polyamide plastic. chemicalbook.comfishersci.iewikipedia.org The conversion to adiponitrile is a major industrial process. Furthermore, this compound can be used to produce other polymer building blocks like tetramethylene glycol and tetramethylene diamine, which are essential for manufacturing polyurethanes, other polyamides, and polyesters. ontosight.ai It also plays a role in creating chlorinated polymers that are utilized in various coatings and adhesives. chemimpex.comchemimpex.com

Environmental Fate and Ecotoxicology of 1,4 Dichlorobutane

Environmental Release and Distribution of 1,4-Dichlorobutane

This compound is introduced into the environment primarily through industrial activities. It is mainly used as an intermediate in the production of other chemicals, such as adiponitrile (B1665535), a precursor for nylon. wikipedia.orgnih.gov Potential release points include manufacturing facilities, storage sites, and transportation incidents.

Once released, its distribution is dictated by its physical and chemical properties. As a colorless liquid with a mild odor, it can partition between air, water, and soil. nih.gov If released into the atmosphere, it is expected to exist predominantly in the vapor phase. In aquatic environments, it is likely to volatilize from the water surface, though some may adsorb to sediment. When released to soil, it is expected to have moderate mobility and can also volatilize from the soil surface. fishersci.com

Degradation Pathways of this compound in the Environment

The breakdown of this compound in the environment occurs through several processes, including biodegradation and phototransformation.

Biodegradation

The biodegradation of this compound is generally considered to be a slow process. oecd.org Some studies indicate it is not readily biodegradable. oecd.org For instance, one study observed that certain bacteria, like Arthrobacter sp. strain HA1, could dehalogenate this compound, but the compound did not serve as a growth substrate on its own. uni-konstanz.de The presence of another carbon source, such as butanol, was necessary for the complete dechlorination of the compound. uni-konstanz.de This suggests that its breakdown by microorganisms in the environment may be limited.

Phototransformation in Air

In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically produced hydroxyl radicals. oecd.org This process of indirect phototransformation breaks down the compound into other substances. ecetoc.org The atmospheric half-life of this compound, due to this reaction, is estimated to be on the order of days. Direct photolysis, or breakdown by direct absorption of sunlight, is not considered a significant degradation pathway. acs.org

Aquatic Ecotoxicity of this compound

This compound is classified as harmful to aquatic life, with the potential for long-lasting effects. carlroth.comsigmaaldrich.comcarlroth.com

Toxicity to Aquatic Organisms (e.g., Fish: Pimephales promelas)

Studies have shown that this compound is toxic to aquatic organisms. The fathead minnow (Pimephales promelas) is a commonly used species for testing the toxicity of chemicals in fish. The 96-hour median lethal concentration (LC50), which is the concentration that is fatal to 50% of the test organisms, for Pimephales promelas exposed to this compound has been reported to be 51.6 mg/L. carlroth.comsigmaaldrich.comcarlroth.comchemicalbook.com

Interactive Data Table: Aquatic Toxicity of this compound

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Pimephales promelas (fathead minnow) | LC50 | 51.6 | 96 hours | carlroth.comsigmaaldrich.comcarlroth.comchemicalbook.com |

| Desmodesmus subspicatus (green algae) | EC10 | 38 | 24 hours | chemicalbook.com |

| Activated sludge | EC10 | 56 | 24 hours | chemicalbook.com |

EC10: The concentration that causes a 10% effect on the test organisms.

Bioaccumulation Potential

The bioaccumulation potential of this compound is considered to be low. carlroth.comoecd.org This means it is not expected to build up to high concentrations in the tissues of organisms. The n-octanol/water partition coefficient (log KOW), a measure of a chemical's tendency to accumulate in fatty tissues, has been reported as 2.81, which suggests a low potential for bioaccumulation. carlroth.com It is not expected to significantly accumulate in organisms. carlroth.comcarlroth.com

Mobility in Soil and Water

The mobility of this compound in terrestrial and aquatic environments is a critical factor in determining its potential distribution and fate. This mobility is primarily governed by its fundamental physicochemical properties, which dictate its tendency to partition between soil, water, and air. When released into the environment, this compound may adsorb to soil particles, leach into groundwater, or volatilize from soil and water surfaces.

Detailed research and analysis of its properties indicate that this compound has a moderate potential for mobility. Its behavior is influenced by its solubility in water, its affinity for organic carbon in soil, and its tendency to transition from the aqueous phase to the atmosphere.

Detailed Research Findings

The environmental mobility of this compound is understood through key environmental partitioning coefficients and related physical properties. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a primary indicator of its movement potential in soil, while the Henry's Law constant helps predict its volatilization from water.

The reported log Koc value for this compound is 2.119. carlroth.comcarlroth.com This corresponds to a Koc of approximately 132, suggesting that the compound has a low to moderate tendency to adsorb to the organic fraction of soil and sediment. chemsafetypro.comecetoc.org Chemicals with Koc values in this range are not strongly bound and may have the potential to leach through the soil profile. However, some sources suggest that spillage is unlikely to penetrate soil, and it is not considered highly mobile due to its low water solubility. thermofisher.comfishersci.com

The compound's water solubility is reported as 0.373 g/L at 25°C and 2.4 g/L, while other sources describe it as insoluble or having low solubility. carlroth.comthermofisher.comfishersci.commerckmillipore.comchemicalbook.com This property, combined with its density of approximately 1.14 g/cm³ at 20°C, which is greater than water, suggests that if released in large quantities, the undissolved portion would tend to sink in aquatic systems. carlroth.commerckmillipore.comcarlroth.com

Volatilization is another significant process affecting its environmental distribution. The Henry's Law constant for this compound has been reported as 40 Pa m³/mol at 25°C. carlroth.comcarlroth.com This value indicates a potential for volatilization from water surfaces to the atmosphere. The vapor pressure of 5 hPa at 20°C further supports its tendency to exist in the gas phase. merckmillipore.com

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of this compound that influence its environmental mobility.

| Property | Value | Temperature (°C) | Source(s) |

| Molecular Formula | C₄H₈Cl₂ | N/A | carlroth.com |

| Molar Mass | 127 g/mol | N/A | carlroth.com |

| Water Solubility | 0.373 g/L | 25 | carlroth.com |

| 2.4 g/L | N/A | merckmillipore.com | |

| Density | 1.14 g/cm³ | 20 | carlroth.comcarlroth.com |

| 1.160 g/cm³ | 20 | merckmillipore.com | |

| Vapor Pressure | 5 hPa | 20 | merckmillipore.com |

Table 2: Environmental Partitioning Coefficients for this compound This table presents the coefficients that determine how this compound partitions between different environmental compartments like soil, water, and air.

| Coefficient | Log Value | Value | Temperature (°C) | Source(s) |

| n-octanol/water Partition Coefficient (log Kow) | 2.81 | 645.7 | N/A | carlroth.comcarlroth.comcarlroth.com |

| Soil Organic Carbon/Water Partition Coefficient (log Koc) | 2.119 | ~131.5 | N/A | carlroth.comcarlroth.com |

| Henry's Law Constant | N/A | 40 Pa m³/mol | 25 | carlroth.comcarlroth.com |

Toxicological Profile and Health Risk Assessment of 1,4 Dichlorobutane

In Vitro Genotoxicity Studies

In vitro studies are essential for evaluating the potential of a chemical to cause genetic damage in a controlled laboratory setting.

1,4-Dichlorobutane has been evaluated for its potential to cause gene mutations using the bacterial reverse mutation assay, or Ames test. The findings from these studies indicate that this compound is negative for mutagenic activity in this assay. researchgate.netnih.govresearchgate.net Another investigation utilizing a spot-test procedure with Salmonella typhimurium strains also found no direct mutagenic activity for the compound. researchgate.net This suggests that this compound does not induce point mutations in the bacterial strains tested.

Contrary to the negative results in the Ames test, this compound has shown a potential for genotoxicity in mammalian cells. Studies have demonstrated that it tests positive in in vitro chromosomal aberration tests. researchgate.netnih.govresearchgate.net This positive result was specifically observed when the test was conducted with metabolic activation, indicating that metabolites of this compound may be responsible for inducing chromosomal damage. researchgate.netnih.govresearchgate.net

In Vivo Toxicity Studies

In vivo studies provide data on the effects of a substance within a living organism.

To understand the potential effects of repeated exposure to this compound, studies have been conducted on rats.

A 28-day repeated-dose oral toxicity study was performed on both male and female rats. nih.gov In this study, the Lowest-Observed-Adverse-Effect Level (LOAEL) was established at 12 mg/kg/day. researchgate.netnih.gov The determination of this LOAEL was based on the observation of specific changes in the liver and pancreas, namely periportal hepatocellular hypertrophy and a reduction in pancreatic zymogen granules. researchgate.netnih.gov Significant effects on the liver and pancreas were noted starting at the 12 mg/kg/day dose. nih.gov

Table 1: LOAEL from 28-Day Rat Study

| Parameter | Finding |

|---|---|

| Species | Rat (male and female) |

| Study Duration | 28 days |

| Route of Administration | Gavage |

| LOAEL | 12 mg/kg/day |

| Basis for LOAEL | Periportal hepatocellular hypertrophy and decreased zymogen granules in the pancreas. researchgate.netnih.gov |

In a separate 4-week (28-day) repeated oral dose toxicity study conducted on male Sprague-Dawley rats, a No-Observed-Adverse-Effect Level (NOAEL) was determined. nih.govnih.gov The NOAEL was identified as 300 mg/kg/day. nih.govnih.gov In this investigation, no treatment-related adverse effects were found in the low (100 mg/kg/day) and middle (300 mg/kg/day) dose groups. nih.gov The primary target organs identified in this study were the liver and kidney, with adverse effects such as increased organ weights and changes in serum biochemical parameters being observed at the higher dose of 1,000 mg/kg/day. nih.govnih.gov

Table 2: NOAEL from 4-Week Rat Study

| Parameter | Finding |

|---|---|

| Species | Rat |

| Sex | Male |

| Study Duration | 4 weeks |

| Route of Administration | Gavage |

| NOAEL | 300 mg/kg/day |

| Basis for NOAEL | Absence of treatment-related adverse effects at this dose; effects were noted at the next highest dose (1,000 mg/kg/day). nih.govnih.gov |

Repeated Dose Toxicity Studies in Rats

Target Organs (e.g., Liver, Kidney, Pancreas)

Studies on this compound have identified the liver, kidneys, and pancreas as primary target organs for its toxicity.

In a 28-day repeated-dose toxicity study in rats, significant effects on the liver and pancreas were observed at doses of 12 mg/kg/day and higher. researchgate.netnih.gov The kidneys were also affected, but at a higher dose of 300 mg/kg/day. researchgate.netnih.gov The observed effects included periportal hepatocellular hypertrophy (enlargement of liver cells around the portal vein) and a decrease in zymogen granules in the pancreas. researchgate.netnih.gov Zymogen granules are responsible for storing and secreting digestive enzymes, so a reduction suggests impaired pancreatic function.

Another 4-week study in rats where this compound was administered orally confirmed the liver and kidneys as target organs. nih.govfao.org In this study, rats given 1,000 mg/kg/day showed increased weights of the liver and kidneys. fao.org This was accompanied by changes in serum biochemical parameters, such as increased levels of alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), total cholesterol, total bilirubin, phospholipids, blood urea (B33335) nitrogen (BUN), and gamma-glutamyl transferase (GGT), all of which can be indicative of liver or kidney damage. nih.govfao.org The no-observed-adverse-effect level (NOAEL) in this particular study was determined to be 300 mg/kg/day. nih.govfao.org

It is important to note that while some studies showed significant increases in liver and kidney weights at lower doses (100 and 300 mg/kg/day), these changes were not always accompanied by corresponding changes in serum biochemical markers, making their toxicological significance uncertain in those instances. nih.gov

Table 1: Summary of Target Organ Toxicity of this compound in Rats

| Study Duration | Dose (mg/kg/day) | Target Organ(s) | Observed Effects | NOAEL/LOAEL |

|---|---|---|---|---|

| 28 days | 12, 60, 300 | Liver, Pancreas, Kidney | Periportal hepatocellular hypertrophy, decreased pancreatic zymogen granules, kidney effects at highest dose. researchgate.netnih.gov | LOAEL: 12 mg/kg/day researchgate.netnih.gov |

| 4 weeks | 100, 300, 1000 | Liver, Kidney | Increased organ weights, elevated serum ALT, ALP, cholesterol, bilirubin, BUN, GGT. nih.govfao.org | NOAEL: 300 mg/kg/day nih.govfao.org |

Reproductive and Developmental Toxicity Screening

A reproductive and developmental toxicity screening study was conducted on rats to assess the potential effects of this compound on reproductive capabilities and offspring development. researchgate.netnih.gov In this study, male and female rats were administered this compound by gavage at doses of 0, 2.4, 12, and 60 mg/kg/day for a period of 42-46 days. researchgate.netnih.gov

The results of the screening indicated a decrease in the delivery index at the highest dose of 60 mg/kg/day. researchgate.netnih.gov The delivery index is a measure of the number of females that give birth to a live litter. This effect was observed without any signs of toxicity in the maternal rats. researchgate.netnih.gov This suggests that at this dose, this compound may interfere with the ability to carry a pregnancy to term or result in stillbirths, without causing overt illness in the mother.

At the lower doses of 2.4 and 12 mg/kg/day, no significant reproductive or developmental effects were observed. researchgate.netnih.gov Based on these findings, the study authors classified the chemical's general toxicity. researchgate.netnih.gov

Single Dose Toxicity Studies (Oral LD50)

The acute toxicity of this compound has been evaluated through single-dose oral toxicity studies, specifically determining the median lethal dose (LD50). The oral LD50 value for rats has been reported as 3,420 mg/kg. nih.govmerckmillipore.comchemicalbook.comsigmaaldrich.com The LD50 represents the dose of a substance that is expected to cause death in 50% of a test animal population. This value provides a measure of the acute toxicity of the substance if ingested.

Table 2: Oral LD50 of this compound

| Animal Model | Oral LD50 (mg/kg) |

|---|---|

| Rat | 3,420 nih.govmerckmillipore.comchemicalbook.comsigmaaldrich.com |

Mechanism of Action and Toxicokinetics of this compound

The use of deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), is a valuable technique for studying the metabolic pathways of chemical compounds. For this compound, its deuterated analog, This compound-d8 (B165168), is utilized in research to trace its transformation within biological systems.

The presence of deuterium can alter the metabolic pathways and pharmacokinetic properties of a compound. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can affect the rate at which metabolic enzymes break down the molecule. researchgate.net By comparing the metabolism of the deuterated and non-deuterated forms, researchers can gain insights into the specific steps of the metabolic process. researchgate.net

In the context of this compound, its deuterated analog acts as a tracer, allowing scientists to follow its movement and transformation within a biological system. This is particularly useful in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific studies detailing the complete metabolic pathway of this compound using this method were not found in the provided search results, the principle of using deuterated analogs is a standard and powerful tool in metabolic research. nih.gov

Human Health Risk Implications and Occupational Exposure Considerations

The toxicological data for this compound has implications for human health risk assessment and the establishment of occupational exposure limits. Industrial workers may be exposed to high concentrations of this chemical during its manufacture and use as a solvent or as a raw material for various products. researchgate.netnih.gov

Given that the liver and kidneys are identified target organs in animal studies, chronic exposure in humans could potentially lead to damage to these organs. nih.govfao.org While no specific occupational exposure limits for this compound from major regulatory bodies like OSHA or ACGIH were identified in the search results, the no-observed-adverse-effect level (NOAEL) of 300 mg/kg/day in rats from a subacute oral toxicity study provides a data point for risk assessment. nih.govfao.org

The findings from the reproductive toxicity screening, which showed a decreased delivery index at 60 mg/kg/day in rats, also highlight a potential risk to reproductive health that needs to be considered in setting exposure guidelines for workers of child-bearing age. researchgate.netnih.gov

It is important for workplaces where this compound is handled to implement measures to minimize worker exposure. This can include the use of enclosed systems, local exhaust ventilation, and appropriate personal protective equipment. nj.gov

Analytical Methodologies for 1,4 Dichlorobutane

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 1,4-Dichlorobutane, providing the means to separate it from complex mixtures and quantify its presence. Gas chromatography is the most common approach due to the compound's volatility.

Gas Chromatography (GC)

Gas-liquid chromatography (GLC) is a primary method for analyzing volatile liquids like this compound. savemyexams.com The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. savemyexams.com An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. savemyexams.com The time it takes for a compound to travel through the column to the detector is known as the retention time, a characteristic value used for identification. savemyexams.com

In practical applications, GC is used to monitor reactions involving this compound. For instance, in the synthesis of gem-dihaloalkanes, GC analysis can track the consumption of reactants and the formation of products. google.comgoogle.com It is also employed to determine the purity of this compound, with product specifications often requiring a purity of greater than 98.0% as determined by GC. tcichemicals.comavantorsciences.com In studies of free-radical chlorination of 1-chlorobutane (B31608), GC is used to analyze the resulting dichlorobutane isomers, including this compound, to determine their relative percentages in the product mixture. upenn.eduupenn.edu

A specific method for the determination of impurities in the pharmaceutical compound brexpiprazole (B1667787) uses a capillary column with 5% phenyl-95% dimethyl polysiloxane as the stationary phase to separate and detect this compound. patsnap.com

Gas Chromatography-Mass Spectrometry (GC/MS)

For more definitive identification, Gas Chromatography is often coupled with Mass Spectrometry (GC/MS). This powerful combination uses the gas chromatograph to separate the components of a mixture, which are then introduced directly into the mass spectrometer for ionization and analysis. nist.gov The mass spectrometer provides information about the mass-to-charge ratio of the ions, resulting in a mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that are used for its identification. nist.gov GC/MS is less sensitive to n-alkanes than to their halogenated derivatives, with sensitivity increasing from chloroalkanes to bromoalkanes to iodoalkanes. nih.gov In environmental analysis, such as the detection of volatile organic compounds (VOCs) in wastewater, this compound can be used as an internal standard for quantification. thermofisher.com In one such method, a TRACE 1310 GC coupled to an ISQ 7000 MS system was used with a TraceGOLD™ TG-VMS column for separation. thermofisher.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. These methods probe the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Deuterium (B1214612) NMR)